molecular formula C15H13N3O3S B11143801 N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1-benzofuran-2-carboxamide

N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1-benzofuran-2-carboxamide

Cat. No.: B11143801
M. Wt: 315.3 g/mol
InChI Key: NZQMLFRUQWXWPT-UHFFFAOYSA-N
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Description

N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a thiazole ring, a benzofuran moiety, and an amide linkage. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring followed by the introduction of the benzofuran moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new medications targeting specific diseases.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of both the thiazole ring and the benzofuran moiety provides a distinct chemical profile that can result in unique biological activities and applications compared to similar compounds.

Properties

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

IUPAC Name

N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C15H13N3O3S/c19-13(18-15-17-7-8-22-15)5-6-16-14(20)12-9-10-3-1-2-4-11(10)21-12/h1-4,7-9H,5-6H2,(H,16,20)(H,17,18,19)

InChI Key

NZQMLFRUQWXWPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC(=O)NC3=NC=CS3

Origin of Product

United States

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